Regioisomeric Bromine Position Dictates BRD4 Bromodomain Binding Affinity
The 2‑bromo substitution pattern on the benzamide ring is a critical determinant of bromodomain engagement. In the closely related 4‑bromo regioisomer (CAS not listed; 4‑bromo‑N‑(1‑ethyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide), a Ki of 0.730 nM has been reported for BRD4 bromodomain 2 [REFS‑1]. While direct Ki data for the target 2‑bromo compound is not publicly available, the regioisomeric shift from para to ortho substitution on the benzamide ring is known to reorient the bromine atom within the hydrophobic ZA‑channel of the bromodomain, potentially altering both affinity and selectivity for BD1 versus BD2 [REFS‑2]. This positional effect is non‑trivial: in analogous tetrahydroquinoline series, moving a halogen from the 4‑ to the 2‑position has been observed to modulate BRD4 BD2 Kd values by up to 10‑fold, underscoring the procurement risk of substituting one regioisomer for the other [REFS‑2].
| Evidence Dimension | BRD4 bromodomain 2 binding affinity (regioisomer comparison) |
|---|---|
| Target Compound Data | No public Ki data available for 2‑bromo regioisomer |
| Comparator Or Baseline | 4‑bromo‑N‑(1‑ethyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)benzamide; Ki = 0.730 nM for BRD4 BD2 |
| Quantified Difference | Regioisomeric shift (2‑bromo vs 4‑bromo) predicted to alter BD2 binding affinity by up to 10‑fold based on SAR trends in analogous series [REFS‑2] |
| Conditions | BROMOscan assay; recombinant BRD4 bromodomain 2 (E352–M457); Alexa647‑labeled BET‑inhibitor fluorescent probe [REFS‑1] |
Why This Matters
The regioisomeric identity of the bromine substituent cannot be assumed to be functionally equivalent; procurement of the correct 2‑bromo isomer is essential for maintaining expected target engagement and avoiding misleading SAR conclusions.
- [1] BindingDB Entry BDBM50457496: Binding affinity (Ki = 0.730 nM) of 4-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide for BRD4 BD2. View Source
- [2] Amans, D. et al. Tetrahydroquinoline derivatives useful as bromodomain inhibitors. U.S. Patent US8993554B2 (2015). SAR discussion on halogen substitution effects within the bromodomain binding pocket. View Source
